3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS No.: 449786-15-6
Cat. No.: VC4599845
Molecular Formula: C21H21N3O5S
Molecular Weight: 427.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449786-15-6 |
|---|---|
| Molecular Formula | C21H21N3O5S |
| Molecular Weight | 427.48 |
| IUPAC Name | 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C21H21N3O5S/c1-13-6-4-5-7-17(13)24-20(15-11-30(26,27)12-16(15)23-24)22-21(25)14-8-9-18(28-2)19(10-14)29-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
| Standard InChI Key | AUPSLLOWNJUZEX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Introduction
The compound 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic organic molecule that incorporates a thienopyrazole framework. This structure is notable for its potential applications in medicinal chemistry due to its biological activity. The thienopyrazole moiety is a versatile scaffold in drug design and development, often associated with antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.
Structural Features
The compound consists of the following key structural elements:
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Thieno[3,4-c]pyrazole Core: A fused heterocyclic system combining thiophene and pyrazole rings.
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Substituents:
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A dimethoxy group (-OCH₃) at positions 3 and 4 of the benzamide ring.
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A methylphenyl group attached to the pyrazole ring.
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A benzamide moiety linked via an amide bond.
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These features contribute to the compound's physicochemical properties and biological activity.
Synthesis Pathways
The synthesis of thienopyrazole derivatives typically involves multi-step reactions starting from commercially available precursors. Common methods include:
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Cyclization Reactions: Formation of the thienopyrazole core through condensation of thiophene derivatives with hydrazines or hydrazides.
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Substitution Reactions: Introduction of functional groups such as dimethoxybenzamides or methylphenyl groups through electrophilic or nucleophilic substitution.
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Oxidation Steps: Conversion of sulfur-containing intermediates to sulfoxides or sulfones to achieve the desired dioxo functionality.
For example:
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Precursor compounds like 4-amino-thiophene derivatives can react with hydrazine hydrate to form thienopyrazoles.
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Functionalization at specific positions (e.g., amide formation) can be achieved using acylation reagents under mild conditions .
Biological Activities
Thienopyrazole derivatives are known for their wide-ranging biological activities. Although specific data on this compound is limited, insights can be drawn from related structures:
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Antimicrobial Activity:
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Anti-inflammatory Properties:
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Antioxidant Effects:
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Anticancer Potential:
Spectral Characterization
The characterization of such compounds is typically performed using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR provide detailed information about chemical shifts and molecular connectivity.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as amides (C=O stretching) and sulfoxides (S=O stretching).
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These methods help confirm the structure and purity of the synthesized compound .
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